2,3-Dichloro-4-nitropyridine
Overview
Description
2,3-Dichloro-4-nitropyridine is a chemical compound with the CAS Number: 1360438-45-4 . It has a molecular weight of 192.99 and its IUPAC name is 2,3-dichloro-4-nitropyridine . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-4-nitropyridine is represented by the linear formula: C5H2Cl2N2O2 .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
2,3-Dichloro-4-nitropyridine is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 192.99 .
Scientific Research Applications
Energetic Materials and Explosives
2,3-Dichloro-4-nitropyridine: is an important intermediate in the synthesis of energetic materials. Here’s how it fits into this field:
Synthesis of Nitro Derivatives: The compound serves as a precursor for fully substituted energetic pyridine derivatives. A synthetic route involves oxidation of 2,6-dichloropyridine to yield a pyridine N-oxide derivative, followed by nitration and reduction. These reactions occur under mild conditions .
High Energy Density Materials: Nitro groups enhance the oxygen balance and density, improving detonation performance (pressure and velocity). Incorporating nitrogen-rich heterocycles, such as amino-nitropyridines, contributes to insensitivity and high energy. Hydrogen bonding between nitro and amino groups increases stability .
Chemical Synthesis and Reagents
- Starting Reagent for Pyridyldifluoroacetates : 2,3-Dichloro-4-nitropyridine finds use in the synthesis of pyridyldifluoroacetates, which are valuable intermediates in various chemical reactions .
Organic Synthesis and Heterocyclic Chemistry
Safety And Hazards
2,3-Dichloro-4-nitropyridine is classified under GHS07 for safety . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This enables the safe scale-up of nitropyridine with no 2-nitropyridine by-product . Nitropyridines are important synthetic intermediates for new pesticides and medicines , suggesting potential future directions in these areas.
properties
IUPAC Name |
2,3-dichloro-4-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXIALVXRHOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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